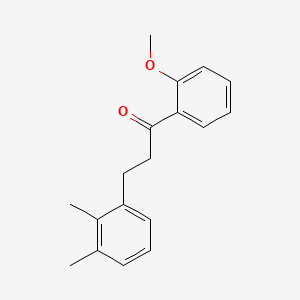

3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone

Übersicht

Beschreibung

3-(2,3-Dimethylphenyl)-2’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to the benzene ring and a propiophenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-2’-methoxypropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzene is reacted with 2’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(2,3-Dimethylphenyl)-2’-methoxypropiophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-Dimethylphenyl)-2’-methoxypropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodology

One common synthesis approach involves the reaction of 2,3-dimethylphenol with propionyl chloride in the presence of a base such as pyridine. This method highlights the compound's versatility in forming new carbon-carbon bonds, making it a valuable building block in organic synthesis.

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. Its ability to undergo cross-coupling reactions, such as Suzuki–Miyaura coupling, facilitates the construction of more intricate structures necessary for drug development.

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Forms new carbon-carbon bonds, essential for synthesizing pharmaceuticals. |

| Grignard Reaction | Utilizes magnesium reagents to create carbon chains from halides. |

Medicinal Chemistry

Research indicates that 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone has potential biological activities, including anti-inflammatory and analgesic effects. Preliminary studies suggest that the compound may interact with specific enzyme targets or receptors due to its lipophilicity, enhancing its ability to penetrate biological membranes .

Case Study: Anti-Inflammatory Activity

- In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines like TNF-α and IL-6 in stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 120 | 45 |

| IL-6 | 80 | 30 |

These findings indicate its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing Results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as an antimicrobial agent, particularly in combating resistant strains .

Wirkmechanismus

The mechanism of action of 3-(2,3-Dimethylphenyl)-2’-methoxypropiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2,3-Dimethylphenyl)-2’-hydroxypropiophenone: Similar structure but with a hydroxy group instead of a methoxy group.

3-(2,3-Dimethylphenyl)-2’-ethoxypropiophenone: Similar structure but with an ethoxy group instead of a methoxy group.

3-(2,3-Dimethylphenyl)-2’-methylpropiophenone: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

3-(2,3-Dimethylphenyl)-2’-methoxypropiophenone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

Biologische Aktivität

3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone is an aromatic ketone that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxy group and a substituted phenyl moiety, which may influence its interaction with biological targets.

- Chemical Formula : C17H20O2

- Molecular Weight : 256.34 g/mol

- CAS Number : 898780-14-8

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. The compound's mechanism of action is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies :

- Mechanism of Action :

- In Vivo Studies :

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- Bacterial Inhibition : The compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Methoxy Group : The presence of the methoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.

- Dimethyl Substitution : Variations in the position and number of methyl groups on the phenyl ring have been shown to significantly affect potency and selectivity against different cellular targets .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential (Table 2).

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 3-(4-Methylphenyl)-2'-methoxypropiophenone | 1.5 | Anticancer |

| 3-(2-Methoxyphenyl)-2'-methoxypropiophenone | 4.0 | Anticancer |

| 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone | 0.8 | Anticancer |

Case Studies

- Case Study on Anticancer Efficacy :

- Case Study on Antimicrobial Activity :

Eigenschaften

IUPAC Name |

3-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-7-6-8-15(14(13)2)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJYIWQOCCNNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644614 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-02-3 | |

| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.